Methyl 4-(2-bromoacetyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-bromoacetyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEPDPSMYKFNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545019 | |
| Record name | Methyl 4-(bromoacetyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56893-25-5 | |
| Record name | Methyl 4-(bromoacetyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(2-bromoacetyl)benzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Methyl 4 2 Bromoacetyl Benzoate and Analogs
Direct Halogenation Approaches
Direct halogenation methods provide a straightforward pathway to methyl 4-(2-bromoacetyl)benzoate by introducing a bromine atom at the alpha-position of a ketone.
Alpha-Bromination of Methyl 4-Acetylbenzoate Precursors
A common and efficient method for synthesizing this compound is the alpha-bromination of methyl 4-acetylbenzoate. fiveable.me This reaction specifically targets the carbon atom adjacent to the carbonyl group. fiveable.me
Utilization of N-Bromosuccinimide (NBS) as Brominating Agent
N-Bromosuccinimide (NBS) is a frequently used reagent for the alpha-bromination of ketones. masterorganicchemistry.comrsc.orgresearchgate.net It serves as a reliable source of electrophilic bromine and is often preferred over liquid bromine due to its solid nature and safer handling. masterorganicchemistry.com The reaction can be catalyzed by various substances, including ammonium (B1175870) acetate (B1210297) or p-toluenesulfonic acid. rsc.orgscirp.org
Reaction Conditions and Optimization Parameters
The success of the alpha-bromination reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature and the solvent system. For instance, the bromination of acyclic ketones with NBS is efficiently carried out in carbon tetrachloride at elevated temperatures, such as 80°C. researchgate.netnih.gov In contrast, cyclic ketones can be effectively brominated at room temperature (25°C) in diethyl ether. rsc.orgresearchgate.netnih.gov A patent for a related compound, methyl 4-bromoacetyl-2-methylbenzoate, describes the use of a mixed solvent system of tetrahydrofuran (B95107) and water. google.com The use of a radical initiator, like benzoyl peroxide, can also be employed, particularly when using NBS. chemicalbook.com
| Substrate Type | Solvent | Temperature | Catalyst/Initiator | Reference |
|---|---|---|---|---|
| Acyclic Ketones | Carbon Tetrachloride | 80 °C | Ammonium Acetate | researchgate.netnih.gov |
| Cyclic Ketones | Diethyl Ether | 25 °C | Ammonium Acetate | rsc.orgresearchgate.netnih.gov |
| Methyl 4-bromo-2-methylbenzoate | Carbon Tetrachloride | Reflux (Nitrogen Atmosphere) | Benzoyl Peroxide | |
| Methyl 4-bromo-2-methylbenzoate | Carbon Tetrachloride | 85 °C | Dibenzoyl Peroxide | chemicalbook.com |
Mechanistic Aspects of Alpha-Bromination
The mechanism of alpha-halogenation of ketones can proceed through either a radical or an electrophilic pathway, depending on the reaction conditions. fiveable.melibretexts.org
Electrophilic Pathway (Acid-Catalyzed): In the presence of an acid catalyst, the ketone undergoes tautomerization to form an enol intermediate. libretexts.orglibretexts.orgopenstax.org This enol, which is nucleophilic, then attacks the electrophilic bromine (from Br₂ or NBS). masterorganicchemistry.comlibretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orgopenstax.org
Radical Pathway: When the reaction is initiated by light or a radical initiator like benzoyl peroxide, a free-radical mechanism is favored. fiveable.me In this process, a bromine radical abstracts a hydrogen atom from the alpha-carbon, forming an alpha-carbon radical. This radical then reacts with a bromine molecule to yield the alpha-bromo ketone. fiveable.me
Synthesis via 4-Acetylbenzoic Acid Derivatives
An alternative strategy involves starting with 4-acetylbenzoic acid or its derivatives. This approach typically involves two main steps: bromination of the keto-acid followed by esterification.
Initial Bromination of 4-Acetylbenzoic Acid followed by Esterification
In this method, 4-acetylbenzoic acid is first brominated at the alpha-position to yield 4-(2-bromoacetyl)benzoic acid. A common procedure involves dissolving 4-acetylbenzoic acid in acetic acid and treating it with bromine. The resulting 4-(2-bromoacetyl)benzoic acid can then be esterified to produce the desired this compound. The esterification can be achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid, and heating the mixture. prepchem.com Another method for esterification involves the use of N-bromosuccinimide as a catalyst under mild conditions. nih.gov
| Step | Reaction | Reagents | Reference |
|---|---|---|---|
| 1 | Bromination | 4-Acetylbenzoic acid, Bromine, Acetic Acid | |
| 2 | Esterification | 4-(2-bromoacetyl)benzoic acid, Methanol, Sulfuric Acid | prepchem.com |
Challenges and Regioselectivity Considerations
The direct synthesis of this compound presents notable challenges, primarily concerning regioselectivity. The structure of the target molecule contains a benzene (B151609) ring substituted with both an activating group (the methyl ester) and a deactivating, ortho,para-directing group (the bromoacetyl group). Attempting a direct bromination of a precursor like methyl 4-acetylbenzoate would likely lead to a mixture of products, with bromination occurring at the aromatic ring rather than the desired alpha-position of the acetyl group.
Furthermore, controlling the reaction conditions to favor alpha-bromination over other potential side reactions, such as benzylic bromination if a methyl group were present at a different position, is a significant hurdle. The presence of multiple reactive sites necessitates a more controlled and stepwise synthetic approach to ensure the desired regiochemical outcome.
Convergent and Multi-Step Synthesis Protocols
To overcome the challenges of direct synthesis, convergent and multi-step protocols are employed. These strategies involve the sequential construction of the target molecule, allowing for precise control over the introduction of each functional group.
Palladium-Catalyzed Cross-Coupling Strategies
A prominent and versatile approach involves palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.net This strategy typically begins with a pre-functionalized benzene ring and builds the desired side chain step-by-step.
The synthesis commonly commences with the esterification of 4-bromobenzoic acid. This reaction is typically carried out by treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The mixture is heated under reflux to drive the reaction to completion. Upon cooling, the product, Methyl 4-bromobenzoate (B14158574), crystallizes and can be isolated by filtration. prepchem.com This initial step provides a stable, functionalized aromatic ring that is primed for subsequent cross-coupling reactions.
Table 1: Synthesis of Methyl 4-bromobenzoate
| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Product |
|---|
The next key transformation is the introduction of a vinyl group onto the aromatic ring via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a frequently employed method, where Methyl 4-bromobenzoate is reacted with a vinylboron species, such as potassium vinyltrifluoroborate. google.comorganic-chemistry.org This reaction is catalyzed by a palladium complex, often in the presence of a suitable ligand and a base. organic-chemistry.orgresearchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. organic-chemistry.org This step effectively replaces the bromine atom with a vinyl group, setting the stage for the formation of the acetyl moiety.
Table 2: Palladium-Catalyzed Vinylation
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
With the vinyl group in place, the next step involves its oxidation to an acetyl group. This can be achieved through various oxidative cleavage methods. A common approach is ozonolysis followed by a reductive workup, or alternatively, a Wacker-type oxidation using a palladium catalyst in the presence of an oxidant.
Once Methyl 4-acetylbenzoate is obtained, the final step is the selective bromination at the alpha-position of the acetyl group. This is typically accomplished using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under photochemical conditions. This reaction proceeds via a radical mechanism, leading to the formation of the desired product, this compound. google.com
Friedel-Crafts Acylation Approaches (Theoretical Considerations and Limitations)
Theoretically, a Friedel-Crafts acylation could be considered for the synthesis of this compound. This would involve the acylation of a suitable benzene derivative with a bromoacetylating agent. However, this approach is fraught with significant limitations.
One major drawback of Friedel-Crafts reactions is that they are generally unsuccessful on aromatic rings bearing strongly deactivating substituents. masterorganicchemistry.comlibretexts.org The methyl ester group, while not as strongly deactivating as a nitro group, can still hinder the electrophilic aromatic substitution reaction. masterorganicchemistry.com
Furthermore, the bromoacetyl chloride or anhydride (B1165640) required for the acylation is a reactive species that could lead to side reactions. The Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction can complex with the carbonyl oxygen of the ester, further deactivating the ring and potentially leading to undesired byproducts. masterorganicchemistry.com Perhaps the most significant challenge is the potential for the bromoacetyl group to react with the catalyst or other species in the reaction mixture, leading to a complex and difficult-to-separate mixture of products. Due to these limitations, Friedel-Crafts acylation is not a practical or efficient method for the synthesis of this compound.
Derivatization from Related Halogenated Benzoates
The preparation of complex benzoate (B1203000) derivatives often leverages the reactivity of simpler, halogenated precursors. The following sections explore the synthesis of two analogs of this compound, demonstrating key chemical strategies such as bromination and benzylation.
A documented method for preparing Methyl 4-bromoacetyl-2-methylbenzoate involves a three-step reaction sequence starting from 4-bromo-2-methylbenzoic acid. google.com This approach is designed to be cost-effective, with mild reaction conditions suitable for larger-scale synthesis. google.com
The synthesis proceeds as follows:
Esterification: The initial step involves the esterification of 4-bromo-2-methylbenzoic acid. This reaction is carried out in methanol with sulfuric acid acting as a catalyst to produce the first intermediate, methyl 4-bromo-2-methylbenzoate. google.com
Palladium-Catalyzed Vinylation: The intermediate, methyl 4-bromo-2-methylbenzoate, then undergoes a palladium-catalyzed reaction. It is reacted with potassium vinylfluoroborate or vinylboronic acid to yield a second intermediate compound. google.com
Haloketone Synthesis: The final step is an alpha-halogenated ketone synthesis. The second intermediate is treated with a halogenating agent, specifically bromosuccinimide, to yield the target product, Methyl 4-bromoacetyl-2-methylbenzoate. google.com The solvent for this step is a mixture of tetrahydrofuran and water. google.com
This synthetic route is noted for its short pathway and the low cost of its raw materials. google.com
Table 1: Reaction Scheme for Methyl 4-bromoacetyl-2-methylbenzoate Synthesis
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Esterification | 4-Bromo-2-methylbenzoic acid | Methanol, Sulfuric acid | Methyl 4-bromo-2-methylbenzoate |
| 2. Vinylation | Methyl 4-bromo-2-methylbenzoate | Potassium vinylfluoroborate or vinylboronic acid, Palladium catalyst | Second intermediate compound |
This table is generated based on the synthetic route described in the provided text.
The synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate is a key process for obtaining an important intermediate for more complex molecules. google.com The process involves two main transformations: the introduction of a benzyloxy group and the subsequent bromination of an acetyl group. google.comgoogle.com
The synthetic pathway is as follows:
Benzylation: The process begins with methyl 5-acetyl-2-hydroxybenzoate. google.com This starting material is benzylated using benzyl (B1604629) chloride in a suitable polar solvent. The reaction is conducted in the presence of a base (such as potassium carbonate) and a catalyst (like potassium iodide) to yield methyl 5-acetyl-2-(benzyloxy)benzoate. google.com
Bromination: The intermediate, methyl 5-acetyl-2-(benzyloxy)benzoate, is then brominated. google.com This is achieved using a suitable brominating agent, such as Bromine (Br₂) in dichloromethane, in the presence of an acid catalyst like Aluminum chloride (AlCl₃) at low temperatures, to produce the final product, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. google.com The product can then be isolated and purified if necessary. google.com
This method allows for the targeted modification of the benzoate structure to incorporate both the protective benzyloxy group and the reactive bromoacetyl moiety.
Table 2: Reaction Scheme for Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Synthesis
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Benzylation | Methyl 5-acetyl-2-hydroxybenzoate | Benzyl chloride, Base (e.g., K₂CO₃), Catalyst (e.g., KI) | Methyl 5-acetyl-2-(benzyloxy)benzoate |
This table is generated based on the synthetic route described in the provided text.
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₁₀H₉BrO₃ | 56893-25-5 nih.gov |
| Methyl 4-bromoacetyl-2-methylbenzoate | Not specified | Not specified |
| 4-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 55860-35-0 (related acid) |
| Methyl 4-bromo-2-methylbenzoate | C₉H₉BrO₂ | 99548-55-7 ambeed.comnih.govbldpharm.com |
| Potassium vinylfluoroborate | Not specified | Not specified |
| Vinylboronic acid | Not specified | Not specified |
| Bromosuccinimide | C₄H₄BrNO₂ | 128-08-5 |
| Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | C₁₇H₁₅BrO₄ | 27475-14-5 chemscene.com |
| Methyl 5-acetyl-2-hydroxybenzoate | C₁₀H₁₀O₄ | 16475-90-4 nih.govmanchesterorganics.commatrix-fine-chemicals.comsigmaaldrich.comsimsonpharma.com |
| Benzyl chloride | C₇H₇Cl | 100-44-7 |
| Potassium carbonate | K₂CO₃ | 584-08-7 |
| Potassium iodide | KI | 7681-11-0 |
| Methyl 5-acetyl-2-(benzyloxy)benzoate | Not specified | Not specified |
| Bromine | Br₂ | 7726-95-6 |
| Aluminum chloride | AlCl₃ | 7446-70-0 |
| Methanol | CH₄O | 67-56-1 |
| Sulfuric acid | H₂SO₄ | 7664-93-9 |
| Tetrahydrofuran | C₄H₈O | 109-99-9 |
| Water | H₂O | 7732-18-5 |
Chemical Reactivity and Transformation Pathways of Methyl 4 2 Bromoacetyl Benzoate
Nucleophilic Substitution Reactions at the Bromoacetyl Moiety
The most prominent feature of Methyl 4-(2-bromoacetyl)benzoate is the bromoacetyl group. The presence of the bromine atom on the carbon adjacent (α-position) to a carbonyl group makes this carbon highly electrophilic and susceptible to nucleophilic substitution, typically proceeding through an SN2 mechanism. This reactivity is the basis for numerous synthetic applications, particularly in the construction of more complex molecules and heterocyclic systems.
Reaction with Amine Nucleophiles
This compound readily reacts with various amine nucleophiles. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the α-carbon, displacing the bromide ion. This results in the formation of an α-aminoketone derivative. The nature of the amine (primary, secondary, or ammonia) determines the final product.
Primary Amines (R-NH₂): Reaction with primary amines yields a secondary α-aminoketone.
Secondary Amines (R₂NH): Reaction with secondary amines results in a tertiary α-aminoketone.
The general reaction proceeds as follows, typically in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct:
Table 1: Reaction of this compound with Amine Nucleophiles
| Amine Nucleophile | Product Structure | Product Class |
| Primary Amine (RNH₂) | Methyl 4-(2-(alkylamino)acetyl)benzoate | |
| Secondary Amine (R₂NH) | Methyl 4-(2-(dialkylamino)acetyl)benzoate |
Reaction with Thiol Nucleophiles
Similar to amines, thiol nucleophiles (R-SH) react with this compound to form thioethers. The sulfur atom of the thiol acts as a potent nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion. These reactions are often carried out under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion (RS⁻), which accelerates the rate of substitution. This reaction is highly efficient for creating carbon-sulfur bonds.
Cyclization Reactions for Heterocyclic Compound Formation (e.g., Thiazole (B1198619) Derivatives)
The α-bromoacetyl moiety is a key building block for the synthesis of various heterocyclic compounds. A classic example is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide-containing compound (like thioacetamide or thiourea) to form a thiazole ring. bepls.comnih.govnih.gov
The mechanism involves two key steps:
Nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of this compound, displacing the bromide.
An intramolecular cyclization via condensation between the thioamide's nitrogen and the ketone's carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. nih.gov
When this compound reacts with thioacetamide, the resulting product is methyl 4-(2,4-dimethylthiazol-5-yl)benzoate. If thiourea is used, a 2-aminothiazole derivative is formed. bepls.com This method provides a versatile route to highly functionalized thiazole derivatives. orientjchem.orgmdpi.com
Table 2: Hantzsch Thiazole Synthesis
| Reactant | Resulting Thiazole Derivative |
| Thioacetamide | Methyl 4-(2,4-dimethylthiazol-5-yl)benzoate |
| Thiourea | Methyl 4-(2-amino-4-methylthiazol-5-yl)benzoate |
Reactivity in Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step. While specific examples of cascade reactions involving this compound are not prominently detailed in the literature, its structural isomer, Methyl 2-(2-bromoacetyl)benzoate, is known to participate in such sequences. For instance, the synthesis of isoquinoline-1,3,4(2H)-triones can be achieved from the ortho isomer. This suggests that the reactive handles within this compound—the α-haloketone and the ester—could potentially initiate cascade sequences under appropriate conditions with suitably designed reaction partners.
Amidation Reactions
The term "amidation" can refer to reactions at two different sites in the molecule. While the conversion of the methyl ester to an amide is a common transformation (discussed under carbonyl group transformations), the bromoacetyl group can also react with amides acting as nucleophiles. For example, in a reaction with acetamide, the nitrogen atom of acetamide can act as a nucleophile, attacking the α-carbon and displacing the bromide. This SN2 reaction would lead to the formation of N-(2-(4-(methoxycarbonyl)phenyl)-2-oxoethyl)acetamide. This pathway provides a method for N-alkylation of amides.
Carbonyl Group Transformations
This compound possesses two distinct carbonyl groups: a ketone and a methyl ester. These groups can be transformed using a variety of reagents, sometimes selectively, depending on the reaction conditions.
The primary transformations include:
Reduction: The carbonyl groups can be reduced to alcohols.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid.
The selectivity of these reactions is dependent on the choice of reagent. wikipedia.org
Selective Ketone Reduction: Milder reducing agents, such as sodium borohydride (NaBH₄), are capable of selectively reducing the ketone to a secondary alcohol without affecting the less reactive methyl ester group. libretexts.org This reaction yields methyl 4-(2-bromo-1-hydroxyethyl)benzoate.
Reduction of Both Carbonyls: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester functionality. libretexts.org This non-selective reduction results in the formation of a diol, (4-(2-bromo-1-hydroxyethyl)phenyl)methanol.
Ester Hydrolysis: The methyl ester can be converted to the corresponding carboxylic acid through hydrolysis under either acidic or basic (saponification) conditions. zenodo.orgchemspider.comquora.com For instance, heating with aqueous sodium hydroxide followed by an acidic workup yields 4-(2-bromoacetyl)benzoic acid. This transformation is useful when a carboxylic acid moiety is desired for further reactions, such as amide coupling.
Table 3: Transformations of Carbonyl Groups in this compound
| Reagent / Condition | Functional Group(s) Targeted | Product |
| Sodium Borohydride (NaBH₄) | Ketone | Methyl 4-(2-bromo-1-hydroxyethyl)benzoate |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | (4-(2-bromo-1-hydroxyethyl)phenyl)methanol |
| 1. NaOH(aq), Δ2. H₃O⁺ | Ester | 4-(2-bromoacetyl)benzoic acid |
Ester Group Reactivity
The methyl ester group of this compound can undergo transformations typical of carboxylic acid esters, most notably hydrolysis and transesterification.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-bromoacetyl)benzoic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible process. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid. quora.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as treatment with aqueous sodium hydroxide, the ester is irreversibly hydrolyzed to the carboxylate salt. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide ion, a strong base, which then deprotonates the newly formed carboxylic acid, drives the reaction to completion. Acidic workup is required to protonate the carboxylate and isolate the carboxylic acid. Kinetic studies on the alkaline hydrolysis of substituted methyl benzoates have shown that the reaction rates are influenced by the nature and position of the substituents on the aromatic ring. researchgate.netzenodo.org
| Condition | Reagents | Product |
| Acidic | H₂O, H⁺ (e.g., H₂SO₄) | 4-(2-bromoacetyl)benzoic acid |
| Basic | 1. NaOH, H₂O 2. H₃O⁺ | 4-(2-bromoacetyl)benzoic acid |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this allows for the conversion of the methyl ester to other esters, which can be useful for modifying the properties of the molecule or for introducing other functional groups.
For example, reacting this compound with an excess of ethanol in the presence of an acid catalyst would yield ethyl 4-(2-bromoacetyl)benzoate and methanol. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction towards the desired product. Titanate catalysts have also been shown to be effective for the transesterification of benzoates. researchgate.net
| Alcohol | Catalyst | Product |
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 4-(2-bromoacetyl)benzoate |
| Benzyl (B1604629) Alcohol | Titanate Catalyst | Benzyl 4-(2-bromoacetyl)benzoate |
Medicinal Chemistry and Biological Activity Studies Indirectly Through Derivatives
Enzyme Inhibition and Molecular Targeting
The structural characteristics of Methyl 4-(2-bromoacetyl)benzoate make it an ideal precursor for the development of targeted enzyme inhibitors. The presence of a highly reactive α-haloketone functional group is central to its utility in this context.
This compound is an electrophilic compound, with the carbon atom adjacent to the bromine atom being particularly susceptible to nucleophilic attack. This reactivity is a hallmark of α-haloketones, which are known to be potent alkylating agents. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, making the carbon atom electron-deficient and a prime target for biological nucleophiles.
Within a biological system, nucleophilic functional groups are abundant in proteins, particularly in the side chains of amino acid residues such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group). The reaction between the α-bromoacetyl moiety and these nucleophiles typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion and the formation of a stable covalent bond between the derivative of this compound and the biological macromolecule. This irreversible modification of the protein can lead to the inhibition of its function, a principle that is heavily exploited in the design of covalent enzyme inhibitors.
The covalent modification of proteins by derivatives of this compound can have profound effects on cellular signaling pathways, including those regulated by acetylation and deacetylation. While direct studies on this compound's interaction with these pathways are not extensively documented, the principle of its reactivity can be extrapolated.
For instance, if a derivative of this compound is designed to have an affinity for the active site of a histone acetyltransferase (HAT) or a histone deacetylase (HDAC), the covalent binding mechanism described above could lead to the irreversible inhibition of these enzymes. Such inhibition would disrupt the normal balance of protein acetylation, a critical post-translational modification that regulates gene expression and other cellular processes. The ability to selectively target and covalently modify enzymes within these pathways is a significant area of interest in the development of new therapeutic agents for diseases such as cancer and inflammatory disorders.
One of the most prominent applications of this compound in medicinal chemistry is its use as a starting material for the synthesis of thiazole-containing compounds. The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for constructing the thiazole ring, which involves the reaction of an α-haloketone with a thioamide.
In this context, this compound serves as the α-haloketone component. When reacted with a suitable thioamide, it undergoes a condensation and cyclization reaction to form a substituted thiazole. The resulting thiazole derivatives can be further modified to create a diverse library of compounds for biological screening. Thiazoles are a common scaffold in many biologically active molecules and approved drugs, valued for their ability to engage in various biological interactions. Thiazole-based compounds have demonstrated a wide range of pharmacological activities, including antiviral properties. nih.gov The synthesis of thiazole C-nucleosides, for example, has been shown to yield compounds with significant antiviral activity. nih.gov
Antiviral Research
Derivatives of this compound, particularly those incorporating a thiazole ring, have been a subject of interest in antiviral research. nih.gov The thiazole moiety can serve as a pharmacophore that interacts with viral proteins, inhibiting their function and disrupting the viral life cycle. Research has shown that thiazole-containing compounds can exhibit activity against a range of viruses. nih.gov The specific antiviral mechanism of these derivatives can vary, from inhibiting viral entry into host cells to blocking the activity of essential viral enzymes like proteases or polymerases.
| Derivative Class | Reported Antiviral Activity | Reference |
| Thiazole C-nucleosides | Active against Herpes Simplex Virus type 1, Parainfluenza virus type 3, and Rhinovirus type 13. | nih.gov |
Antimicrobial Activity of Related Derivatives
The versatile scaffold provided by this compound has been utilized to synthesize derivatives with notable antimicrobial properties. The resulting molecules, often heterocyclic in nature, have been tested against various strains of bacteria. For example, novel thiazoline (B8809763) and thiazolidinone derivatives have been synthesized and have demonstrated antimicrobial activity, with some compounds showing efficacy comparable to or greater than standard antibiotics like streptomycin.
| Derivative Class | Reported Antimicrobial Activity | Reference |
| Thiazoline and Thiazolidinone derivatives | Activity against various bacteria, with some compounds exceeding the activity of streptomycin. | nih.gov |
Potential as Anti-inflammatory Agents (through derivatives)
Derivatives synthesized from this compound have also shown promise as anti-inflammatory agents. The strategy often involves the creation of molecules that can modulate inflammatory pathways. For instance, derivatives of salicylic (B10762653) acid, a well-known anti-inflammatory agent, have been synthesized to explore new mechanisms of action. nih.gov While direct synthesis from this compound is not always the route, the chemical principles for creating active molecules are related. The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory response, such as cyclooxygenases (COX), or to their antioxidant properties that can mitigate inflammation-induced oxidative stress. nih.gov
| Derivative Class | Reported Anti-inflammatory Mechanism | Reference |
| Salicylate Derivatives | Radical scavenging capacity, suggesting a potential pathway for anti-inflammatory activity. | nih.gov |
Investigation as a Tool in Cancer Therapy Research (e.g., Bloom Helicase Inhibitors)
Bloom helicase, a member of the RecQ helicase family, plays a critical role in DNA replication and repair. elifesciences.orgnih.gov Its dysfunction is associated with Bloom syndrome, a rare genetic disorder characterized by a high predisposition to cancer. elifesciences.org In the context of oncology, BLM is a compelling therapeutic target because many cancer cells exhibit defects in their DNA damage response pathways, making them particularly reliant on helicases like BLM for survival. nih.govcancerbiomed.org Therefore, inhibiting BLM can selectively kill cancer cells, a concept known as synthetic lethality. nih.govcancerbiomed.org
Detailed Research Findings
Recent research has led to the development of specific inhibitors of BLM's helicase activity. One notable study identified a potent and selective inhibitor, referred to as "compound 2," which was synthesized from this compound. elifesciences.org This inhibitor demonstrated a novel allosteric mode of action, meaning it binds to a site on the enzyme other than the active site, inducing a conformational change that inhibits its function. elifesciences.orgnih.gov
This allosteric inhibition is a significant finding, as it offers a path to greater selectivity compared to inhibitors that target the highly conserved ATP-binding site of helicases. The study by Chen et al. (2021) revealed that their benzamide-derived inhibitor traps a DNA-bound translocation intermediate of BLM, effectively stalling the helicase. elifesciences.org This mechanism contrasts with other known BLM inhibitors like ML216, which have been shown to have off-target effects and lower specificity. nih.gov
The research highlighted the high selectivity of the newly developed inhibitor for BLM over other members of the RecQ helicase family, such as WRN and RECQ1. This selectivity is crucial for minimizing potential side effects in a therapeutic context. The inhibitory activity of this class of compounds has been quantified through various biochemical assays.
Below is a data table summarizing the inhibitory activity of a key benzamide (B126) derivative of this compound against Bloom helicase.
| Compound | Target | Assay Type | IC50 (µM) | Mechanism of Action |
| Compound 2 (Benzamide derivative) | Bloom Helicase (BLM) | ATPase Activity | 2.2 | Allosteric Inhibition |
| Compound 2 (Benzamide derivative) | Bloom Helicase (BLM) | DNA Unwinding | 1.8 | Allosteric Inhibition |
Data sourced from Chen et al. (2021) and Probechem product information. elifesciences.org
The development of these specific BLM inhibitors from this compound provides a powerful chemical tool for researchers to further probe the function of Bloom helicase in cancer biology. These compounds can be used in preclinical studies to validate BLM as a drug target in various cancer types and to investigate the downstream cellular consequences of its inhibition. The synergistic effects of BLM inhibition with other anti-cancer treatments, such as PARP inhibitors, are also an active area of investigation. nih.gov
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Pathways and Transition States
Computational chemistry stands as a cornerstone for understanding the intricate details of chemical reactions involving Methyl 4-(2-bromoacetyl)benzoate. It allows for the exploration of potential energy surfaces, the identification of transition states, and the prediction of reaction outcomes, which are often challenging to determine through experimental means alone.
Computational methods are instrumental in analyzing the selectivity and thermal stability of complex molecules derived from precursors like this compound. nih.gov For instance, in the synthesis of chalcone (B49325) derivatives, computational analysis can reveal how different substituents influence molecular properties such as binding affinity and stability. nih.gov Theoretical calculations have shown that electron-donating groups, such as a p-tolyl group, can enhance the thermal stability of a molecule in terms of its enthalpy, Gibbs free energy, and entropy. nih.gov This increased stability is often attributed to the greater delocalization of π-electrons. nih.gov
Density Functional Theory (DFT) is a widely used computational tool for investigating the electronic structure and geometry of molecules. nih.gov Specifically, the B3LYP method combined with a 6-311G basis set is frequently employed to perform structural optimization and calculate key thermal and electronic properties of derivatives. nih.gov Through DFT, researchers can determine crucial parameters that dictate the molecule's behavior. nih.gov For example, calculations on a series of chalcone derivatives revealed that a p-tolyl substituted derivative possessed the highest thermal stability, while a p-bromophenyl derivative had the lowest stability but the highest chemical reactivity. nih.gov This highlights the predictive power of DFT in tuning molecular characteristics for specific applications. nih.gov
Below is a table showcasing DFT-calculated thermodynamic properties for a series of synthesized chalcone derivatives (4a-c), illustrating the influence of different substituents.
| Compound ID | Substituent | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Entropy (cal/mol·K) |
| 4a | Phenyl | -2053.483 | -2053.558 | 227.149 |
| 4b | p-tolyl | -2092.812 | -2092.890 | 231.258 |
| 4c | p-bromophenyl | -4629.281 | -4629.359 | 232.062 |
This table is based on data for chalcone derivatives synthesized in a study, demonstrating the application of DFT calculations. nih.gov
Molecular Electrostatic Potential (MEP) analysis is a powerful method for predicting the reactive sites of a molecule. researchgate.netresearchgate.net By mapping the electrostatic potential onto the electron density surface, MEP provides a visual guide to the charge distribution. researchgate.net These maps are invaluable for understanding and predicting how a molecule will interact with other reagents. researchgate.net
In MEP maps, regions of high electron density (nucleophilic sites), such as those around electronegative atoms like oxygen and nitrogen, are depicted in red. nih.gov Conversely, areas with low electron density (electrophilic sites), often found on phenyl rings, are shown in blue. nih.gov For derivatives synthesized from precursors like this compound, MEP analysis can identify the most likely sites for electrophilic or nucleophilic attack, which is a primary event in chemical reactions. nih.govresearchgate.net This analysis helps in understanding molecular recognition processes, such as the binding of a molecule to a receptor active site. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and greater potential for intramolecular charge transfer. researchgate.net In contrast, a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov For example, FMO analysis of a p-tolyl-substituted chalcone derivative showed the largest HOMO-LUMO gap (3.7374 eV), indicating its high stability, which aligned with DFT results. nih.gov This theoretical approach is crucial for rationalizing reaction mechanisms and understanding the electronic behavior of molecules. wikipedia.orgresearchgate.net
The following table presents the HOMO-LUMO energy gap for a series of chalcone derivatives, providing insight into their relative stability and reactivity.
| Compound ID | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 4a | Phenyl | -6.1953 | -2.5712 | 3.6241 |
| 4b | p-tolyl | -6.0792 | -2.3418 | 3.7374 |
| 4c | p-bromophenyl | -6.3263 | -2.7155 | 3.6108 |
This table is based on data for chalcone derivatives, illustrating the application of FMO theory. nih.gov
Spectroscopic and Spectrometric Characterization in Mechanistic Studies
While computational studies provide theoretical models, spectroscopic and spectrometric methods are essential for the experimental verification of molecular structures. These techniques provide concrete evidence to confirm the identity and purity of synthesized compounds derived from starting materials like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, including Proton (¹H NMR) and Carbon-13 (¹³C NMR), is a fundamental technique for the structural elucidation of organic compounds. mdpi.com In the synthesis of novel heterocyclic compounds, NMR is used to confirm that the predicted chemical structure has been successfully formed. mdpi.com By analyzing the chemical shifts, coupling constants, and integration of the signals in an NMR spectrum, researchers can map the precise arrangement of atoms within a molecule. This experimental confirmation is crucial for validating the results of synthetic procedures and supporting the mechanisms proposed by computational studies. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
For this compound, with a molecular formula of C₁₀H₉BrO₃, the exact mass is 255.97351 Da. researchgate.netnih.gov The monoisotopic mass is a critical piece of data for high-resolution mass spectrometry, allowing for precise identification of the compound. researchgate.netnih.gov
In mass spectrometric analysis, the compound can be observed as various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for several adducts of this compound. These theoretical values are instrumental in identifying the compound in complex mixtures. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 256.98079 | 145.6 |
| [M+Na]⁺ | 278.96273 | 156.5 |
| [M-H]⁻ | 254.96623 | 151.9 |
| [M+NH₄]⁺ | 274.00733 | 166.1 |
| [M+K]⁺ | 294.93667 | 146.5 |
| [M]⁺ | 255.97296 | 166.2 |
Data sourced from predicted values. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.
Based on the analysis of related benzoate (B1203000) compounds, the following key absorptions can be predicted for this compound:
C=O Stretching (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in the methyl ester.
C=O Stretching (Ketone): Another strong absorption for the ketone carbonyl group is anticipated, likely in the range of 1680-1700 cm⁻¹.
C-O Stretching (Ester): Absorption bands corresponding to the C-O stretching of the ester group are expected around 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric).
Aromatic C=C Stretching: The presence of the benzene (B151609) ring will give rise to several absorption bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted benzene ring are expected in the region of 800-860 cm⁻¹.
C-H Stretching (Methyl): Absorption bands for the methyl group's C-H stretching are typically observed around 2950-3000 cm⁻¹.
C-Br Stretching: A band in the lower frequency region, typically 500-600 cm⁻¹, would correspond to the C-Br stretching vibration.
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | 1720-1740 |
| C=O Stretch (Ketone) | 1680-1700 |
| C-O Stretch (Ester) | 1250-1300 and 1100-1150 |
| Aromatic C=C Stretch | 1450-1600 |
| Aromatic C-H Bend (para-substituted) | 800-860 |
| C-H Stretch (Methyl) | 2950-3000 |
| C-Br Stretch | 500-600 |
These are predicted values based on the analysis of similar compounds.
Theoretical Confirmation of Regioselective Formations
Computational studies, particularly using methods like Density Functional Theory (DFT), are invaluable for understanding reaction mechanisms and predicting the regioselectivity of chemical reactions. Such studies can elucidate the reasons behind the preferential formation of one isomer over another.
A comprehensive search of available scientific literature did not yield specific theoretical or computational studies focused on the regioselective formation of derivatives directly from this compound. While research on the regioselectivity of reactions involving other bromoacetyl compounds and related substrates exists, a direct computational analysis of reactions involving this compound to confirm regioselective outcomes is not documented in the reviewed sources. nist.govraco.catresearchgate.net Therefore, this specific area remains an opportunity for future research to provide a deeper theoretical understanding of the reactivity of this compound.
Future Research Directions and Unexplored Avenues
Expansion of Synthetic Utility
The synthetic potential of methyl 4-(2-bromoacetyl)benzoate is far from fully realized. Future research could focus on leveraging its unique structure for the creation of novel molecular architectures.
One promising area is its use in multicomponent reactions. These reactions, where three or more reactants combine in a single step, offer an efficient route to complex molecules. Investigating the participation of this compound in such reactions could lead to the discovery of new, structurally diverse compounds with potential applications in materials science and pharmacology.
Furthermore, the development of novel catalytic systems could unlock new reaction pathways. For instance, exploring its use in transition-metal-catalyzed cross-coupling reactions could lead to the formation of carbon-carbon and carbon-heteroatom bonds at the α-position of the ketone, providing access to a wider array of derivatives. The application of photoredox catalysis in reactions involving this compound could also enable previously inaccessible transformations under mild conditions.
Exploration of Novel Bioactive Derivatives
The α-bromo ketone functionality in this compound is a key feature for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity. researchgate.netresearchgate.net Future research should systematically explore the synthesis of a diverse range of heterocyclic derivatives and evaluate their bioactivity.
A primary focus could be the synthesis of nitrogen-containing heterocycles such as imidazoles, thiazoles, and pyrazoles. semanticscholar.orgsemanticscholar.org These structural motifs are present in numerous pharmaceuticals. By reacting this compound with various amidines, thioamides, and hydrazines, novel series of these heterocycles can be generated and screened for a range of biological targets, including enzymes and receptors implicated in various diseases.
Another avenue of exploration is the synthesis of oxygen- and sulfur-containing heterocycles. researchgate.netnih.gov Reaction with different nucleophiles can lead to the formation of furans, thiophenes, and their derivatives. These compounds could be investigated for their potential as anticancer, antimicrobial, or anti-inflammatory agents. The systematic exploration of these derivatives, coupled with computational modeling, could guide the design of new drug candidates.
| Derivative Class | Potential Synthetic Precursors | Potential Biological Activities |
| Imidazoles | Amidines | Anticancer, Antifungal, Anti-inflammatory |
| Thiazoles | Thioamides | Antibacterial, Antiviral, Antitubercular |
| Oxazoles | Amides | Analgesic, Antidepressant |
| Pyrroles | Amines, Imines | Antitumor, anti-inflammatory |
| Furans | Phenols, Alcohols | Antimicrobial, Antioxidant |
| Thiophenes | Thiols, Sodium Sulfide | Anticancer, Antiviral |
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound can pave the way for more efficient and selective synthetic methods. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.
Kinetic studies of its reactions with various nucleophiles can provide valuable data on reaction rates and the influence of substituents and reaction conditions. researchgate.netniscpr.res.in This information is crucial for optimizing existing synthetic protocols and designing new ones. For instance, understanding the factors that govern the competition between SN2 substitution and other potential reaction pathways is essential for controlling product formation.
Computational modeling, using methods such as density functional theory (DFT), can offer detailed insights into the transition states and intermediates of reactions involving this compound. researchgate.net Such studies can help to rationalize experimental observations and predict the outcome of new reactions. Investigating the role of solvent effects and the influence of catalysts at a molecular level will be particularly important for developing more refined synthetic strategies.
Green Chemistry Approaches to Synthesis
Developing environmentally benign methods for the synthesis of this compound and its derivatives is a critical area for future research. This involves the use of safer reagents, greener solvents, and more energy-efficient reaction conditions. nih.gov
One key area of focus is the replacement of traditional brominating agents, such as elemental bromine, with more environmentally friendly alternatives. researchgate.net The use of bromide/bromate couples or N-bromosuccinimide (NBS) in conjunction with green oxidants are promising avenues. researchgate.net The exploration of enzymatic or biocatalytic methods for the bromination step could also offer a highly selective and sustainable approach.
The use of alternative reaction media, such as ionic liquids or deep eutectic solvents, could reduce the reliance on volatile organic compounds. semanticscholar.orgscirp.org These solvents can often be recycled, further enhancing the green credentials of the synthetic process. Additionally, the application of microwave or ultrasound irradiation could accelerate reaction rates and reduce energy consumption.
| Green Chemistry Principle | Application to this compound Synthesis |
| Use of Safer Solvents | Replacement of chlorinated solvents with ionic liquids or water. |
| Atom Economy | Development of catalytic methods that minimize waste. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the aromatic ring. |
| Energy Efficiency | Application of microwave or flow chemistry techniques to reduce reaction times and energy consumption. |
| Catalysis | Use of recyclable solid acid or phase transfer catalysts. |
Large-Scale Synthesis Considerations
For this compound to be utilized in industrial applications, the development of a robust and scalable synthesis process is essential. Future research should address the challenges associated with transitioning from laboratory-scale synthesis to large-scale production.
Continuous flow chemistry offers a promising solution for the safe and efficient large-scale synthesis of α-halo ketones. acs.orgacs.org This technology allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly when handling hazardous reagents. The development of a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and reduced production costs. A patent for a preparation method of a similar compound, 4-bromoacetyl-2-methyl benzoic acid methyl ester, highlights the potential for large-scale amplified synthesis with advantages like low raw material cost and mild reaction conditions. google.com
Process optimization studies will be crucial to identify the most efficient and cost-effective reaction conditions for large-scale production. This includes a thorough investigation of catalyst loading, reaction temperature, and residence time. Furthermore, the development of efficient purification methods, such as continuous crystallization, will be necessary to obtain the final product with the required purity for pharmaceutical or other high-value applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 4-(2-bromoacetyl)benzoate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via bromination of methyl 4-acetylbenzoate using reagents like CuBr in a bipyridine (bpy) system. For example, bromination with CuBr/bpy at elevated temperatures (e.g., 150°C) yields 43% of the product, with purity confirmed by melting point (135–136°C) and spectral data (IR: 2959, 1675 cm⁻¹; H NMR: δ 4.43 ppm for the bromoacetyl group) .
- Key Considerations : Optimize stoichiometry (e.g., excess brominating agent) and reaction time to minimize side products like di-brominated derivatives. Purification via recrystallization or column chromatography is critical for isolating high-purity crystals.
Q. How can researchers safely handle this compound given its potential hazards?
- Safety Protocol :
- Skin/Eye Exposure : Flush with water for 15 minutes; seek medical attention due to potential alkylating properties .
- Inhalation/Ingestion : Use fume hoods during synthesis; avoid ingestion (toxicological data incomplete but structurally analogous bromoacetyl compounds are known alkylating agents) .
- Storage : Store in airtight containers at 2–8°C to prevent moisture-induced decomposition.
Q. What analytical techniques are essential for characterizing this compound?
- Spectroscopic Methods :
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1675 cm⁻¹) and bromoacetyl (C-Br, ~600 cm⁻¹) groups .
- NMR : H NMR signals at δ 4.43 ppm (s, 2H, CHBr) and aromatic protons at δ 7.81–8.09 ppm; C NMR peaks at 30.01 ppm (CHBr) and 190.06 ppm (C=O) .
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity.
Advanced Research Questions
Q. How does this compound participate in nucleophilic substitution reactions, and what factors influence its reactivity?
- Mechanistic Insight : The bromoacetyl group acts as an electrophile, undergoing nucleophilic attack (e.g., by amines, thiols) to form C-N or C-S bonds. For instance, reaction with acetamide at 150°C yields oxazole derivatives (63% yield) via cyclization .
- Reactivity Factors :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity.
- Temperature : Elevated temperatures accelerate reaction rates but may promote side reactions.
Q. What crystallographic tools and software are recommended for structural elucidation of derivatives?
- Crystallography Workflow :
- Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker APEX-II detector).
- Structure Solution : Employ SHELXTL or SHELXL for refinement, leveraging programs like WinGX for data integration .
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?
- Applications :
- DFT Calculations : Optimize geometries and calculate electrostatic potentials to identify reactive sites (e.g., bromoacetyl carbon as an electrophilic hotspot).
- Docking Studies : Screen derivatives for MAO-B inhibition (e.g., IC values for similar compounds range from 0.1–10 µM) using AutoDock Vina or Schrödinger Suite .
Contradictions and Limitations
- Synthesis Yield Variability : Yields range from 43% (CuBr/bpy system) to higher values in optimized protocols, suggesting solvent and catalyst selection significantly impact efficiency .
- Safety Data Gaps : Limited toxicological data necessitate extrapolation from structurally similar bromoacetyl compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
